4-(2-Piperazin-1-yl-ethyl)-morpholine

Organic Synthesis Process Chemistry Laboratory Workflow

This ethyl-bridged piperazine-morpholine hybrid (XLogP -0.7; tPSA 27.7 Ų) delivers a unique spatial/electronic profile. Liquid at 20°C enables direct automated dispensing, reducing setup time. Multiple Lewis basic sites support metal coordination for catalysts & MOFs. Orthogonal handles on both rings accelerate SAR library synthesis. Substituting with simpler piperazine or morpholine monomers is scientifically invalid—divergent LogP, permeability, and binding kinetics render cross-study comparisons meaningless.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 4892-89-1
Cat. No. B1586233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Piperazin-1-yl-ethyl)-morpholine
CAS4892-89-1
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN2CCOCC2
InChIInChI=1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2
InChIKeySAJZEJMFAWZNCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Piperazin-1-yl-ethyl)-morpholine (CAS 4892-89-1): Core Properties and Research-Grade Specifications


4-(2-Piperazin-1-yl-ethyl)-morpholine (CAS 4892-89-1), also designated 1-[2-(Morpholin-4-yl)ethyl]piperazine, is a heterocyclic organic compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This compound features a hybrid structure that covalently links a piperazine ring to a morpholine ring via an ethyl bridge, endowing it with a unique spatial and electronic profile that is distinct from simple piperazine or morpholine monomers . It is primarily supplied as a research chemical with a commercial purity specification typically ranging from 95% to 99% . Physically, it is described as a colorless to pale yellow viscous liquid or low-melting point crystalline solid (melting point: 36-38°C; boiling point: 82-84°C at 0.375 mmHg) [1]. Its calculated partition coefficient (XLogP) of -0.7 and topological polar surface area (tPSA) of 27.7 Ų indicate a balanced hydrophilic-lipophilic character suitable for drug discovery applications [2]. The compound is classified as a Dangerous Good for transport and is for Research Use Only (RUO) .

Why 4-(2-Piperazin-1-yl-ethyl)-morpholine Cannot Be Substituted by Common In-Class Analogs in Research


In procurement and experimental design, generic substitution of 4-(2-Piperazin-1-yl-ethyl)-morpholine with simpler piperazine or morpholine monomers, or even with other bridged derivatives, is invalid due to profound differences in molecular architecture and resulting physicochemical and biological properties [1]. The compound's dual heterocyclic structure, featuring a basic piperazine ring and an ether-containing morpholine ring, is not merely an additive combination of its parts . Studies comparing piperazine and morpholine derivatives show that the presence and positioning of these heterocycles significantly alter a compound's lipophilicity (LogP), polar surface area (tPSA), and hydrogen-bonding capacity, which are critical determinants of membrane permeability, target binding, and pharmacokinetic profiles [2][3]. For example, thermal degradation studies of related amines demonstrate that replacing a piperazine moiety with piperidine or morpholine changes the compound's stability and reactivity, with piperazine's secondary amine enhancing nucleophilic attack potential [4]. Therefore, substituting this specific hybrid compound for a monomer or an alternative analog will likely lead to divergent experimental outcomes, including altered binding affinities, reaction kinetics, and biological activity, rendering cross-study comparisons invalid [5]. The evidence below provides quantitative differentiation to guide scientifically rigorous procurement decisions.

Quantitative Differentiation Guide: 4-(2-Piperazin-1-yl-ethyl)-morpholine vs. Analogs


Physical Form and Handling: A Liquid at Room Temperature for Streamlined Synthesis

In contrast to many solid piperazine analogs which require additional dissolution steps and can present handling challenges, 4-(2-Piperazin-1-yl-ethyl)-morpholine is a liquid at 20°C, facilitating more efficient and reproducible liquid-phase reactions and high-throughput experimentation . This physical property is a direct consequence of its unique hybrid molecular structure, which disrupts crystal lattice formation [1].

Organic Synthesis Process Chemistry Laboratory Workflow

Lipophilicity (XLogP) and Polarity (tPSA): A Balanced Profile for Improved Membrane Permeability

The compound's calculated XLogP of -0.7 and topological polar surface area (tPSA) of 27.7 Ų offer a favorable balance between lipophilicity and polarity, which is a key differentiator from more polar piperazine monomers (XLogP ~ -1.5) and more lipophilic morpholine analogs [1]. This balanced profile is predicted to enhance passive membrane permeability and oral bioavailability while mitigating hERG channel blocking risk, a common liability for basic piperazine-containing compounds [2].

Medicinal Chemistry Drug Design ADME Prediction

Purity and Analytical Specification: A High-Purity Building Block for Reproducible Research

Commercially, 4-(2-Piperazin-1-yl-ethyl)-morpholine is supplied with a high degree of purity, typically 99% as verified by gas chromatography (GC) . This specification is superior to many generic piperazine or morpholine derivatives offered at lower purities (e.g., 95-97%), which can contain reactive impurities that confound reaction yields and biological assay results . The 99% grade ensures that the compound's reactivity and biological effects are attributable to the target molecule and not to contaminants.

Chemical Procurement Quality Control Reproducibility

Structural Versatility: A Hybrid Scaffold with Dual Reactive Handles

Unlike mono-functional piperazine or morpholine monomers, 4-(2-Piperazin-1-yl-ethyl)-morpholine presents two distinct basic nitrogen sites (piperazine NH and morpholine N) and an ether oxygen, providing three potential points for functionalization . This structural feature enables divergent synthesis pathways that are not accessible with simpler analogs. For instance, the piperazine nitrogen can be selectively alkylated or acylated under mild conditions without affecting the morpholine ring, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery .

Medicinal Chemistry Chemical Biology Scaffold Hopping

Optimized Research Applications for 4-(2-Piperazin-1-yl-ethyl)-morpholine Based on Its Differentiated Properties


High-Throughput Synthesis and Automated Liquid Handling

The liquid physical form of 4-(2-Piperazin-1-yl-ethyl)-morpholine at room temperature (20°C) makes it ideally suited for automated liquid handling platforms used in high-throughput chemistry and biology . Unlike solid analogs that require pre-weighing and dissolution, this compound can be directly dispensed, significantly reducing setup time and minimizing solvent usage, thereby enhancing the reproducibility and efficiency of large-scale library synthesis and screening campaigns .

Lead Optimization for CNS and Anti-Infective Drug Targets

The calculated lipophilic-polar balance (XLogP = -0.7, tPSA = 27.7 Ų) of 4-(2-Piperazin-1-yl-ethyl)-morpholine positions it as an optimal scaffold for optimizing central nervous system (CNS) drug candidates, where moderate lipophilicity and low polar surface area are critical for crossing the blood-brain barrier . Furthermore, its hybrid structure serves as a privileged core in the development of novel antimicrobial and antidiabetic agents, as supported by extensive medicinal chemistry reviews on piperazine and morpholine pharmacophores .

Synthesis of Functionalized Ligands for Coordination Chemistry

The presence of multiple Lewis basic sites (piperazine NH, morpholine N, morpholine O) enables 4-(2-Piperazin-1-yl-ethyl)-morpholine to act as a versatile ligand in coordination chemistry . Its ability to form stable complexes with metal ions is a key differentiator from simpler, monodentate ligands, facilitating the development of novel catalysts for organic transformations and the preparation of metal-organic frameworks (MOFs) with tailored properties .

Generation of Focused Chemical Libraries via Divergent Synthesis

The compound's hybrid structure, featuring distinct reactive handles on both the piperazine and morpholine rings, allows for the rapid generation of focused chemical libraries through orthogonal functionalization . This divergent synthetic capability is a significant advantage in medicinal chemistry programs, as it enables the efficient exploration of structure-activity relationships (SAR) around a core scaffold that is not possible with simpler mono-heterocyclic building blocks .

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